Ácido 2-hidroxi-4-metilpentanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 2-hidroxiisocaproico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.

Industria: Se utiliza como un agente antimicrobiano natural en la conservación de alimentos debido a su eficacia contra bacterias Gram-positivas y Gram-negativas

Mecanismo De Acción

El mecanismo por el cual el ácido 2-hidroxiisocaproico ejerce sus efectos implica la penetración de las membranas celulares bacterianas, provocando despolarización, ruptura de las membranas y posterior fuga del contenido celular, lo que lleva a la muerte celular . Este compuesto se dirige a la envoltura celular bacteriana, lo que lo hace eficaz contra el deterioro de los alimentos y las bacterias patógenas transmitidas por los alimentos .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-4-methylpentanoic acid has been found to have fungicidal properties . It can be synthesized by a number of different strains of Clostridium butyricum, an anaerobic bacteria sold as a probiotic that is also common in the fermentation of soured milk and cheeses . The bacteria’s synthesis of 2-Hydroxy-4-methylpentanoic acid greatly increased when fed with L-leucine, causing researchers to believe that it can turn L-leucine into its corresponding 2-hydroxyacid derivative .

Cellular Effects

2-Hydroxy-4-methylpentanoic acid has been found in different areas of the human gut . It has been isolated in amniotic fluid , and the urine of a patient with dihydrolipoyl dehydrogenase deficiency , and a different patient with short gut syndrome, seemingly the product of unusual bacterial metabolism .

Molecular Mechanism

It is believed that it works in synergy with other organic acids . It has been suggested that 2-Hydroxy-4-methylpentanoic acid can convert L-leucine into its corresponding 2-hydroxyacid derivative .

Temporal Effects in Laboratory Settings

In a study on muscle atrophy in rats, wherein a group of rats had their hindlimbs immobilized with a cast for a week, and some were fed a diet of 5% 2-Hydroxy-4-methylpentanoic acid. Both the 2-Hydroxy-4-methylpentanoic acid group and the control had similar muscular atrophy, the 2-Hydroxy-4-methylpentanoic acid group had no observed change in muscle protein synthesis from before they were casted .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-4-methylpentanoic acid vary with different dosages in animal models. There has been little human research on the subject, and what has been done suggests that 2-Hydroxy-4-methylpentanoic acid is not as effective as other similar options .

Metabolic Pathways

2-Hydroxy-4-methylpentanoic acid is involved in the metabolism of Clostridium butyricum . It has been found that 2-Hydroxy-4-methylpentanoic acid can be synthesized by a number of different strains of Clostridium butyricum .

Métodos De Preparación

El ácido 2-hidroxiisocaproico se puede sintetizar a través de la vía de degradación de la leucina. En entornos industriales, a menudo se produce mediante fermentación utilizando bacterias del ácido láctico . La ruta sintética implica la conversión de leucina a cetoisocaproato, que luego se reduce a ácido 2-hidroxiisocaproico por deshidrogenasas de hidroxiisocaproato .

Análisis De Reacciones Químicas

El ácido 2-hidroxiisocaproico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar cetoisocaproato.

Reducción: La reducción del cetoisocaproato a ácido 2-hidroxiisocaproico es un paso clave en su síntesis.

Sustitución: Puede participar en reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son el cetoisocaproato y varios derivados sustituidos .

Comparación Con Compuestos Similares

El ácido 2-hidroxiisocaproico es único en comparación con otros compuestos similares debido a su doble papel en el desarrollo muscular y la actividad antimicrobiana. Los compuestos similares incluyen:

Ácido beta-hidroxi-beta-metilbutírico: Otro metabolito de la leucina conocido por sus propiedades de desarrollo muscular.

Cetoisocaproato: Un intermedio en la síntesis de ácido 2-hidroxiisocaproico.

Ácido alfa-hidroxiisocaproico: Un isómero estructural con diferentes actividades biológicas.

Actividad Biológica

2-Hydroxy-4-methylpentanoic acid (HMHA) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview

2-Hydroxy-4-methylpentanoic acid, particularly the (R)-enantiomer, is closely related to leucine metabolism and has been identified in various biological systems, including humans and certain microorganisms. It plays a crucial role in metabolic pathways and interacts with several enzymes, notably those involved in amino acid metabolism.

Enzyme Interaction

The primary mechanism through which HMHA exerts its biological effects is by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which can significantly alter gene expression and cellular processes:

- Targets : HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.

- Result : Modulation of gene expression related to cell cycle progression and metabolic pathways.

Biochemical Pathways

HMHA is involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. Its conversion from leucine involves several key enzymes:

- Leucine Dehydrogenase

- Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into HMHA .

Cellular Effects

HMHA influences various cellular processes:

- Energy Metabolism : It enhances metabolic activity and improves energy balance at low doses.

- Cell Signaling : Modulates signaling pathways related to stress responses and energy metabolism.

- Gene Expression : Affects genes involved in metabolic pathways and stress responses.

Pharmacokinetics

Research indicates that HMHA has good bioavailability similar to other related compounds such as alpha-lipoic acid. It is effectively absorbed within biological systems, contributing to its functional roles.

1. Bioconversion Studies

A study demonstrated that Clostridium butyricum can convert L-leucine into D-2-hydroxy-4-methylpentanoic acid via a stereospecific bioconversion process. This conversion highlights the metabolic versatility of this bacterium and opens avenues for further research into amino acid metabolism .

2. Metabolite Profiles in Silage

In lactic acid bacteria (LAB) studies involving grass silage, elevated concentrations of HMHA were detected. This finding suggests that HMHA may play a role in fermentation processes and could influence the nutritional quality of silage .

Data Table: Biological Activity Overview

| Aspect | Description |

|---|---|

| Compound Name | 2-Hydroxy-4-methylpentanoic acid |

| Enantiomer | (R)-2-Hydroxy-4-methylpentanoic acid |

| Key Targets | Histone deacetylases (HDACs) |

| Biochemical Role | Involved in leucine metabolism; modulates energy metabolism |

| Effects on Cells | Enhances metabolic activity; alters gene expression |

| Pharmacokinetics | Good bioavailability; effective absorption |

Propiedades

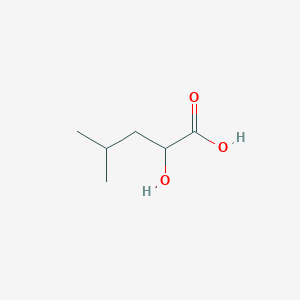

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.